molecular formula C13H13NO2 B2412219 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline CAS No. 2411286-64-9

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline

Cat. No. B2412219
CAS RN: 2411286-64-9
M. Wt: 215.252
InChI Key: JYNIDFWSLLKTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methyl-6-(oxiran-2-ylmethoxy)quinoline” is a quinoline derivative . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of many pharmaceuticals and other complex organic molecules.


Molecular Structure Analysis

The molecular structure of “5-Methyl-6-(oxiran-2-ylmethoxy)quinoline” would consist of a quinoline core with a methyl group attached at the 5-position and an oxirane (epoxide) group attached through a methoxy group at the 6-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline derivatives have been synthesized and shown to have significant chemical properties. For example, a study presented a facile synthesis method for ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting the potential of quinoline derivatives in chemical synthesis and applications (Li, 2015).
  • Further research into quinoline derivatives illustrated their utility in creating symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, demonstrating their versatility in chemical reactions and potential applications in material science (Li, 2015).

Photodetection and Photovoltaic Applications

  • Novel nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions have been studied for their photodetection characteristics. This research indicates the potential of quinoline derivatives in optoelectronic applications, such as photodetectors, due to their unique structure and optical properties (Farag et al., 2020).
  • The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, showing promise in organic–inorganic photodiode fabrication. This research underscores the potential of quinoline derivatives in energy-related applications, particularly in the development of new materials for solar energy conversion (Zeyada et al., 2016).

Medical and Biological Applications

  • Some quinoline derivatives have shown strong antiproliferative activities, indicating their potential in the development of therapeutic agents for cancer treatment. A particular study highlighted the synthesis and evaluation of 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives, emphasizing their role in DNA intercalation and induction of DNA damage in cancer cells, which could pave the way for new cancer therapies (Tseng et al., 2014).

Catalytic and Electrochemical Applications

  • The electrochemical behavior of electron-deficient benzoheterocycle triosmium clusters, including quinoline derivatives, has been studied, revealing their potential in catalysis and electrochemical applications. These studies shed light on the electron transfer properties of these compounds, which could be crucial for their application in various industrial processes (Rosenberg et al., 2000).

properties

IUPAC Name

5-methyl-6-(oxiran-2-ylmethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-11-3-2-6-14-12(11)4-5-13(9)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNIDFWSLLKTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline

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